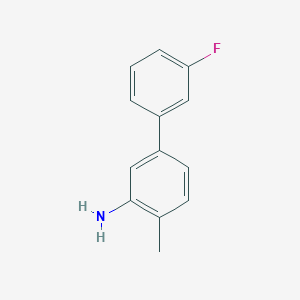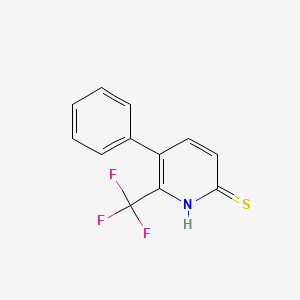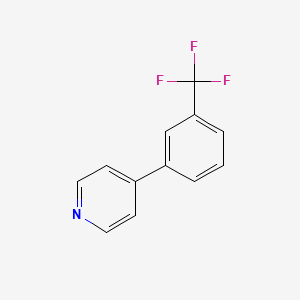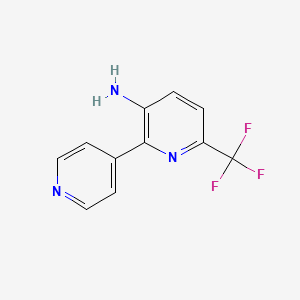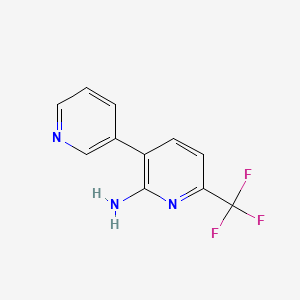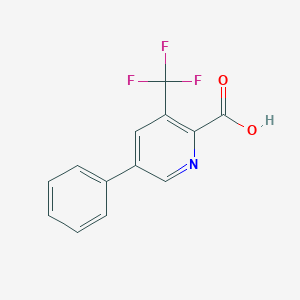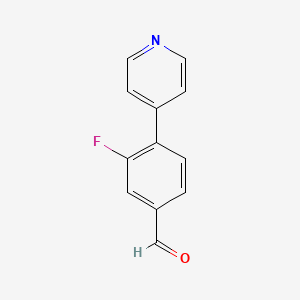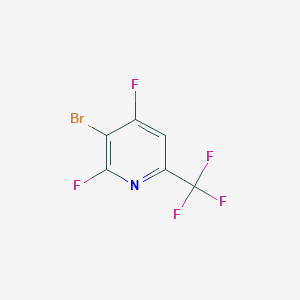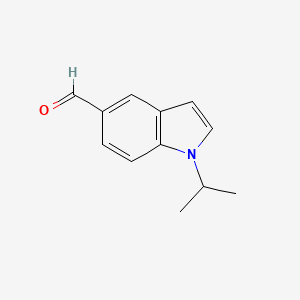
1-Isopropyl-1H-indole-5-carbaldehyde
Overview
Description
1-Isopropyl-1H-indole-5-carbaldehyde is a chemical compound with the linear formula C12H13NO . It has a molecular weight of 187.24 . It is a yellow to brown liquid .
Molecular Structure Analysis
The InChI code for 1-Isopropyl-1H-indole-5-carbaldehyde is 1S/C12H13NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-9H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 1-Isopropyl-1H-indole-5-carbaldehyde are not available, indole derivatives are known to be involved in a wide range of reactions. For instance, Indole-5-carboxaldehyde, a related compound, is used as a reactant in the preparation of curcumin derivatives and in the synthesis of para-para stilbenophanes by McMurry coupling .Physical And Chemical Properties Analysis
1-Isopropyl-1H-indole-5-carbaldehyde is a yellow to brown liquid . It has a molecular weight of 187.24 .Scientific Research Applications
Anti-Proliferative & Anti-Inflammatory Agents
“1-Isopropyl-1H-indole-5-carbaldehyde” can be used in the synthesis of curcumin derivatives, which have applications as anti-proliferative and anti-inflammatory agents. These derivatives are significant in the development of treatments for conditions characterized by inflammation and uncontrolled cell growth, such as cancer .
Neurotoxin Serotype A Protease Inhibitors
This compound may also be involved in the preparation of analogs that inhibit botulinum neurotoxin serotype A protease, which is crucial for developing therapeutic agents against botulism, a serious illness caused by a toxin that attacks the body’s nerves .
β-Amyloid Imaging Probes
The compound is potentially useful in the stereoselective synthesis of dibenzylideneacetone derivatives, which serve as imaging probes for β-amyloid plaques in the brain. This is particularly relevant in Alzheimer’s disease research, where detecting these plaques is essential for diagnosis and monitoring .
Stilbenophane Synthesis
“1-Isopropyl-1H-indole-5-carbaldehyde” might be used in the synthesis of para-para stilbenophanes through McMurry coupling. Stilbenophanes have applications in materials science and molecular electronics due to their unique structural and electronic properties .
Drug Molecule Development
Indole scaffolds, like the one present in “1-Isopropyl-1H-indole-5-carbaldehyde”, are found in many synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new therapeutic derivatives with various clinical applications .
Biologically Active Compounds
The indole derivatives are known for their biological activity against cancer cells, microbes, and various disorders in the human body. Therefore, “1-Isopropyl-1H-indole-5-carbaldehyde” could be significant in synthesizing new biologically active compounds for treating these conditions .
Future Directions
Indole derivatives, including 1-Isopropyl-1H-indole-5-carbaldehyde, have a broad spectrum of biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Mechanism of Action
Target of Action
1-Isopropyl-1H-indole-5-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 1-Isopropyl-1H-indole-5-carbaldehyde, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 18724 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular levels.
properties
IUPAC Name |
1-propan-2-ylindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROXNZCMKPLKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



